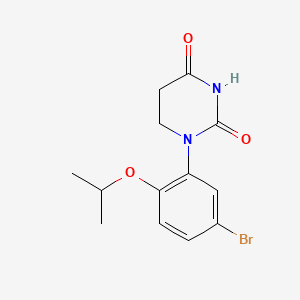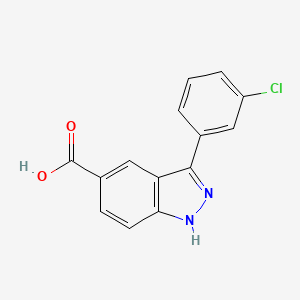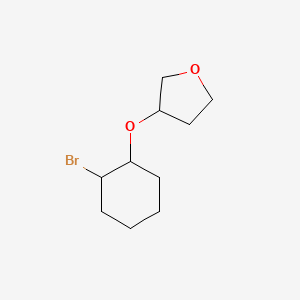![molecular formula C6H12ClNO2 B15304181 {2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride CAS No. 2866317-16-8](/img/structure/B15304181.png)
{2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-Oxa-5-azabicyclo[221]heptan-1-yl}methanol hydrochloride is a bicyclic compound that features both oxygen and nitrogen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride typically involves the use of cyclopentenes as starting materials. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar palladium-catalyzed reactions, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
{2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and nucleophiles for substitution reactions. The reactions are generally carried out under mild to moderate conditions to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as carbonyl, amine, and substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, {2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is used to study the effects of bicyclic structures on biological systems. It serves as a model compound for understanding the interactions between similar structures and biological targets.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties, making it a valuable compound for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the production of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of {2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
{2-Oxa-5-azabicyclo[2.2.1]heptan-4-yl}methanol: This compound is structurally similar but differs in the position of the functional groups.
2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride: Another similar compound with slight variations in the bicyclic structure.
Uniqueness
The uniqueness of {2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride lies in its specific arrangement of oxygen and nitrogen atoms within the bicyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
2866317-16-8 |
|---|---|
Formule moléculaire |
C6H12ClNO2 |
Poids moléculaire |
165.62 g/mol |
Nom IUPAC |
2-oxa-5-azabicyclo[2.2.1]heptan-1-ylmethanol;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c8-4-6-1-5(2-9-6)7-3-6;/h5,7-8H,1-4H2;1H |
Clé InChI |
HBRDNPJMLABADF-UHFFFAOYSA-N |
SMILES canonique |
C1C2COC1(CN2)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4,5-dichloro-1,3-bis[2,6-di(pentan-3-yl)phenyl]-2H-imidazol-2-ide;dichloropalladium;pyridine](/img/structure/B15304155.png)






![5-{[Methyl(propyl)amino]methyl}furan-2-carboxylic acid](/img/structure/B15304187.png)
